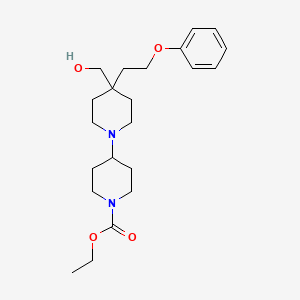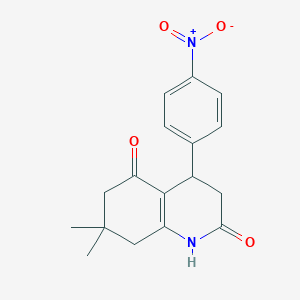
ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and is currently being studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anesthetic agent.
Mechanism of Action
The mechanism of action of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is not fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, which results in the modulation of various physiological processes. The compound has been shown to have a high affinity for certain receptors such as the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have analgesic and anesthetic properties, which makes it a potential candidate for the treatment of pain. The compound has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate in lab experiments include its unique structure, which makes it a potential candidate for the development of new drugs. The compound has also been shown to have a high affinity for certain receptors, which makes it a potential candidate for the development of targeted therapies. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate. One potential direction is to study the compound's potential use in the treatment of cancer. The compound has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another potential direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects, which makes it a potential candidate for the development of new treatments. Finally, further research could focus on the development of new synthetic methods for the compound, which could lead to a reduction in cost and an increase in availability.
Synthesis Methods
The synthesis of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate involves the reaction between 4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylic acid and ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
ethyl 4-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c1-2-27-21(26)24-13-8-19(9-14-24)23-15-10-22(18-25,11-16-23)12-17-28-20-6-4-3-5-7-20/h3-7,19,25H,2,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYQCLUZUANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
![10-bromo-6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013211.png)
amino]methyl}phenol](/img/structure/B5013221.png)

![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)